molecular formula C6H5Cl2N B1596188 2-(Dichloromethyl)pyridine CAS No. 4377-35-9

2-(Dichloromethyl)pyridine

Cat. No.: B1596188
CAS No.: 4377-35-9
M. Wt: 162.01 g/mol
InChI Key: FOXDMOFYUBDIFD-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)pyridine is an organic compound with the molecular formula C_7H_5Cl_2N. It is characterized by a pyridine ring substituted with a dichloromethyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of Pyridine: One common method involves the chloromethylation of pyridine using formaldehyde and hydrochloric acid. The reaction proceeds under acidic conditions, typically at elevated temperatures.

  • Direct Chlorination: Another approach is the direct chlorination of 2-methylpyridine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride.

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form pyridine-2,6-dicarboxylic acid using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can convert the dichloromethyl group to a methylene group, resulting in 2-methylpyridine.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, sodium hypochlorite, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Aqueous ammonia, sodium hydroxide.

Major Products Formed:

  • Pyridine-2,6-dicarboxylic acid: (from oxidation)

  • 2-methylpyridine: (from reduction)

  • Substituted pyridines: (from substitution reactions)

Mechanism of Action

Result of Action

The primary result of 2-(Dichloromethyl)pyridine’s action is the disruption of normal cellular energy production due to the inhibition of mitochondrial complex I . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species, potentially leading to cellular damage and death.

Scientific Research Applications

2-(Dichloromethyl)pyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including its role in drug design and development.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyridine: Similar structure but with only one chlorine atom on the methyl group.

  • 2-(Bromomethyl)pyridine: Similar structure but with bromine atoms instead of chlorine.

  • 2-(Fluoromethyl)pyridine: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness: 2-(Dichloromethyl)pyridine is unique due to the presence of two chlorine atoms, which can influence its reactivity and binding properties compared to its monochlorinated and fluorinated counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-(dichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXDMOFYUBDIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195930
Record name 2-(Dichloromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4377-35-9
Record name 2-(Dichloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4377-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dichloromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dichloromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dichloromethyl)pyridine
Source European Chemicals Agency (ECHA)
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Record name 2-(DICHLOROMETHYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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